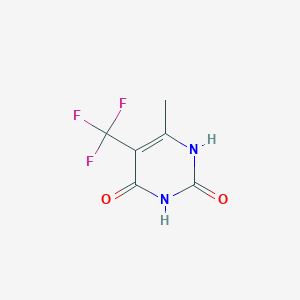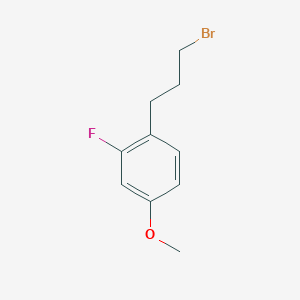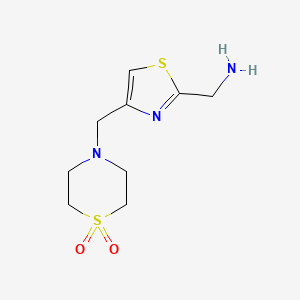![molecular formula C13H18ClN B13479979 4-{Spiro[3.3]heptan-1-yl}aniline hydrochloride](/img/structure/B13479979.png)
4-{Spiro[3.3]heptan-1-yl}aniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{Spiro[3.3]heptan-1-yl}aniline hydrochloride is a chemical compound characterized by a spirocyclic structure. The spiro[3.3]heptane core is a saturated benzene bioisostere, which means it can mimic the properties of benzene rings in various chemical and biological contexts .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-{Spiro[3One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making this method highly efficient .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 4-{Spiro[3.3]heptan-1-yl}aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
科学的研究の応用
4-{Spiro[3.3]heptan-1-yl}aniline hydrochloride has a wide range of scientific research applications:
作用機序
The mechanism of action of 4-{Spiro[3.3]heptan-1-yl}aniline hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to mimic the properties of benzene rings, enabling it to bind to various biological receptors and enzymes. This binding can modulate the activity of these targets, leading to therapeutic effects .
類似化合物との比較
Bicyclo[1.1.1]pentane: Another saturated benzene bioisostere with coplanar exit vectors.
Cubane: A highly strained, cubic-shaped molecule used as a benzene bioisostere.
Bicyclo[2.2.2]octane: A saturated benzene bioisostere with a different three-dimensional structure.
Uniqueness: 4-{Spiro[3.3]heptan-1-yl}aniline hydrochloride is unique due to its non-coplanar exit vectors, which allow it to mimic mono-, meta-, and para-substituted benzene rings. This versatility makes it a valuable tool in medicinal chemistry and other scientific fields .
特性
分子式 |
C13H18ClN |
|---|---|
分子量 |
223.74 g/mol |
IUPAC名 |
4-spiro[3.3]heptan-3-ylaniline;hydrochloride |
InChI |
InChI=1S/C13H17N.ClH/c14-11-4-2-10(3-5-11)12-6-9-13(12)7-1-8-13;/h2-5,12H,1,6-9,14H2;1H |
InChIキー |
VVWXNGQTJQXAOI-UHFFFAOYSA-N |
正規SMILES |
C1CC2(C1)CCC2C3=CC=C(C=C3)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B13479901.png)
![1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-nitro-1H-indazole](/img/structure/B13479903.png)
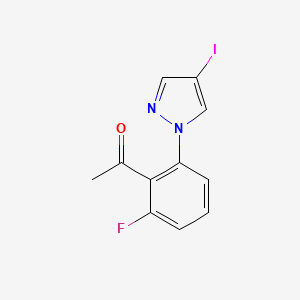
![2-[(2,6-Difluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B13479924.png)
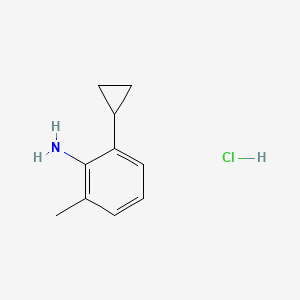
![7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B13479935.png)
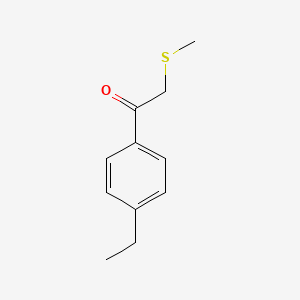
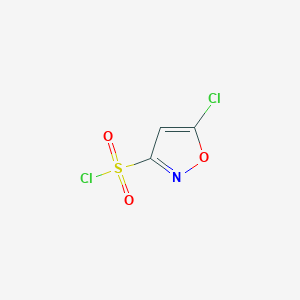
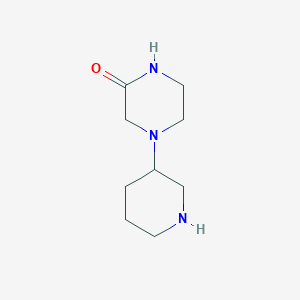
![1-{4',5-Difluoro-[1,1'-biphenyl]-3-yl}propan-1-one](/img/structure/B13479963.png)

